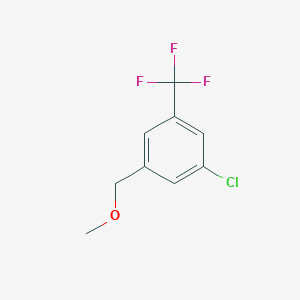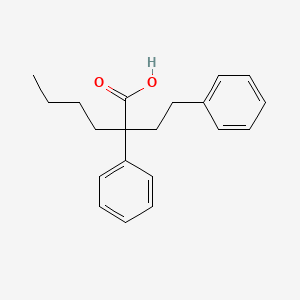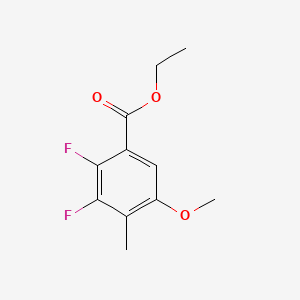
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is a synthetic compound used in various scientific research applications. It is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid. The compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate typically involves the protection of the amino group of D-leucine with a benzyloxycarbonyl group, followed by coupling with glycine methyl ester. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group may yield benzoic acid derivatives, while reduction of the ester group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The peptide bond between D-leucine and glycine is crucial for its biological activity, as it can mimic natural peptides and interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-leucylglycinate: Similar structure but with L-leucine instead of D-leucine.
Methyl ((benzyloxy)carbonyl)-D-alanylglycinate: Similar structure but with alanine instead of leucine.
Methyl ((benzyloxy)carbonyl)-D-leucylalaninate: Similar structure but with alanine instead of glycine.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is unique due to the presence of D-leucine, which can impart different biological properties compared to its L-isomer. The benzyloxycarbonyl group also provides stability and protection during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C17H24N2O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl 2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 |
InChI-Schlüssel |
XJNLCCIXRQPNFH-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


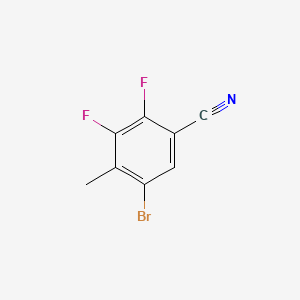
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
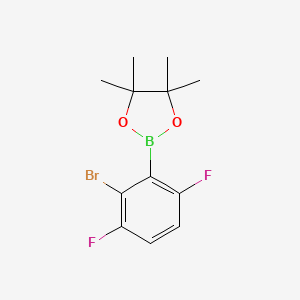
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
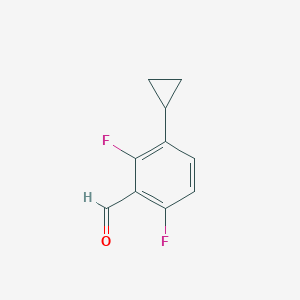
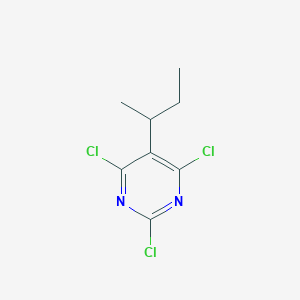
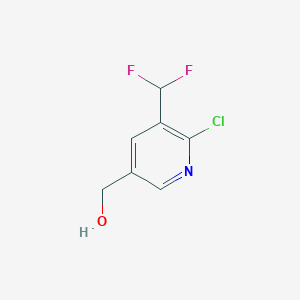
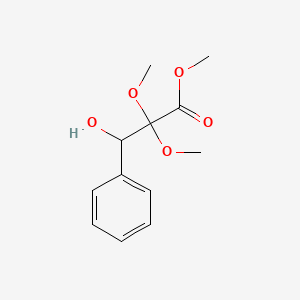
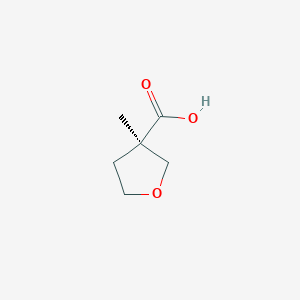
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
